molecular formula C43H57NO2 B13433810 (3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13433810
M. Wt: 619.9 g/mol
InChI Key: QDCDCBNSTZOPIZ-MDASTROQSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its intricate structure, which includes multiple chiral centers and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxyl groups. The synthetic route typically starts with simpler aromatic compounds, which undergo a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: The compound’s interactions with biological molecules, such as proteins and DNA, are of significant interest.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl: A simpler analog with fewer hydroxyl groups.

    (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol: Another analog with a different substitution pattern.

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple chiral centers and hydroxyl groups. These features contribute to its diverse reactivity and wide range of applications in scientific research.

Biological Activity

The compound designated as (3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a highly intricate structure characterized by multiple stereocenters and a polycyclic framework. The molecular formula is C39H57NC_{39}H_{57}N with a molecular weight of approximately 553.88 g/mol. The detailed structural representation includes several functional groups that may contribute to its biological activity.

Structural Features

  • Hydroxyl Groups : The presence of hydroxyl (-OH) groups often enhances solubility and can influence interactions with biological targets.
  • Pyridine Ring : This nitrogen-containing heterocycle may play a role in receptor binding and modulation.
  • Polycyclic Framework : The cyclopenta[a]phenanthrene structure is known for its potential interactions with various biological systems.

Research indicates that compounds with similar structural motifs may exhibit diverse biological activities including:

  • Anticancer Properties : Compounds related to this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.
  • Hormonal Modulation : The compound may interact with steroid hormone receptors due to its structural similarities to steroid frameworks.

Case Studies

  • Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving apoptosis and oxidative stress induction .
  • Inflammation Inhibition : Another investigation highlighted the anti-inflammatory potential of similar compounds in models of rheumatoid arthritis by reducing pro-inflammatory cytokine levels .
  • Hormonal Activity : Research has indicated that certain derivatives can act as selective modulators of nuclear hormone receptors (e.g., androgen receptor), suggesting potential applications in hormone-related therapies .

Data Table: Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Anticancer3β-hydroxy-bisnor-5-cholenicInduces apoptosis
Anti-inflammatoryVarious derivativesModulates cytokine production
Hormonal modulationSteroid analogsReceptor binding and modulation

Pharmacokinetics

Studies on pharmacokinetics reveal that similar compounds exhibit favorable absorption characteristics and metabolic stability. These findings are critical for the development of formulations aimed at maximizing bioavailability.

Toxicological Profile

Initial toxicological assessments indicate that while some derivatives show low toxicity profiles in vitro and in vivo studies, comprehensive evaluations are necessary to determine safety margins for clinical applications.

Properties

Molecular Formula

C43H57NO2

Molecular Weight

619.9 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C43H57NO2/c1-40-17-13-29(45)22-27(40)7-9-31-34-11-12-35(42(34,3)19-15-36(31)40)33-24-38-32-10-8-28-23-30(46)14-18-41(28,2)37(32)16-20-43(38,4)39(33)26-6-5-21-44-25-26/h5-8,12,21,25,29-32,34,36-38,45-46H,9-11,13-20,22-24H2,1-4H3/t29-,30-,31-,32+,34-,36-,37-,38-,40-,41-,42-,43-/m0/s1

InChI Key

QDCDCBNSTZOPIZ-MDASTROQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C([C@]6(CC[C@H]7[C@H]([C@@H]6C5)CC=C8[C@@]7(CC[C@@H](C8)O)C)C)C9=CN=CC=C9)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C(C6(CCC7C(C6C5)CC=C8C7(CCC(C8)O)C)C)C9=CN=CC=C9)C)O

Origin of Product

United States

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